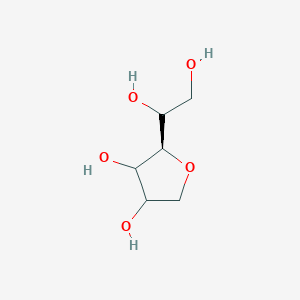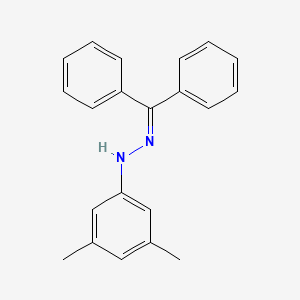![molecular formula C15H8Cl2N4O B14116558 bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone: is a chemical compound with the molecular formula C15H8Cl2N4O It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both nitrogen and chlorine atoms
Méthodes De Préparation
The synthesis of bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of chlorine atoms at specific positions on the pyrrolopyridine ring.
Methanone formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone can be compared to other pyrrolopyridine derivatives, such as:
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- 1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications. The presence of chlorine atoms in this compound, for example, may enhance its reactivity and binding affinity to certain targets, making it unique among its peers.
Propriétés
Formule moléculaire |
C15H8Cl2N4O |
|---|---|
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone |
InChI |
InChI=1S/C15H8Cl2N4O/c16-11-7-1-3-18-14(7)20-5-9(11)13(22)10-6-21-15-8(12(10)17)2-4-19-15/h1-6H,(H,18,20)(H,19,21) |
Clé InChI |
ZZUBQJKTAPDBPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=NC=C(C(=C21)Cl)C(=O)C3=CN=C4C(=C3Cl)C=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)

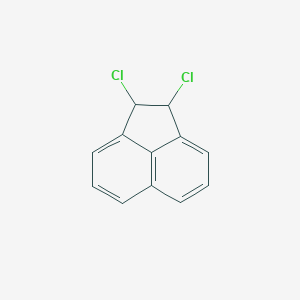
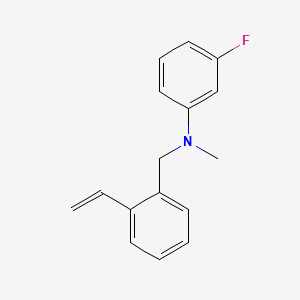
![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
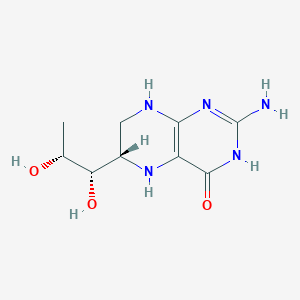
![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
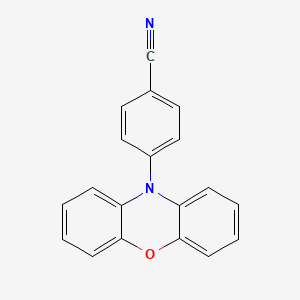
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
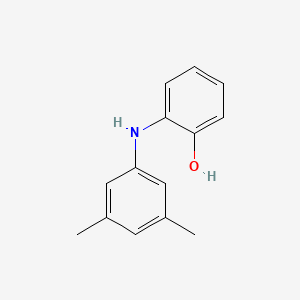
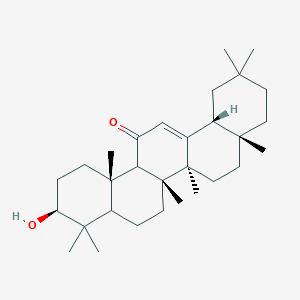
![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
